molecular formula C23H21ClN4O3 B2939179 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539848-40-3

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2939179
CAS No.: 539848-40-3
M. Wt: 436.9
InChI Key: NQCJDPIRJVSIFA-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused heterocyclic core combining triazole and quinazolinone moieties. Its structure features a 3-chlorophenyl group at position 2 and a 3,4-dimethoxyphenyl group at position 7.

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-30-18-10-9-13(12-19(18)31-2)21-20-16(7-4-8-17(20)29)25-23-26-22(27-28(21)23)14-5-3-6-15(24)11-14/h3,5-6,9-12,21H,4,7-8H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJDPIRJVSIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable aldehyde or ketone to form the triazole ring. The quinazoline ring is then constructed through further cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anticancer and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms. Its mechanism of action involves the disruption of key cellular processes, making it a promising candidate for drug development .

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties, including stability and reactivity, make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Key Pharmacological/Physical Notes References
Target Compound : 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-triazoloquinazolin-8-one 3-chlorophenyl (C6H4Cl), 3,4-dimethoxyphenyl Not provided Not reported Not reported Predicted enhanced lipophilicity due to methoxy groups; potential receptor selectivity modulation.
JK1 (RXFP4 agonist) : (S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-triazoloquinazolin-8-one 2-chlorophenyl, 4-hydroxyphenyl ~416.47 (estimated) Not reported Not reported Selective RXFP4 agonist; hydroxyl group improves solubility and hydrogen bonding.
13a : 9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-triazolo[5,1-b]quinazolin-8(4H)-one 4-hydroxyphenyl 298.32 (estimated) 230–231 69.5% High yield; hydroxyl group enhances aqueous solubility.
BI85980 : 6,6-dimethyl-9-(4-nitrophenyl)-triazolo[3,2-b]quinazolin-8-one 4-nitrophenyl, dimethyl groups 339.35 Not reported Not reported Nitro group introduces strong electron-withdrawing effects; potential for redox-based activity.
BB23170 : 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-triazoloquinazolin-8-one 3-hydroxyphenyl, 4-methoxyphenyl, dimethyl groups 416.47 Not reported Not reported Hydroxyl and methoxy groups balance lipophilicity and polarity; high molecular weight may limit BBB penetration.
11c : 2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-pyrano-triazoloquinazolin-8-one 2-chlorophenyl, 4-hydroxyphenyl, pyrano ring Not provided 208–209 58.8% Pyrano ring modification alters conformational flexibility; moderate yield.
Fluorinated Analog : 9-(3-fluorophenyl)-6-methyl-triazolo[5,1-b]quinazolin-8-one 3-fluorophenyl, methyl group 298.32 Not reported Not reported Fluorine enhances metabolic stability; lower molecular weight improves bioavailability.

Key Observations:

Substituent Effects :

  • Chlorophenyl Groups : Present in the target compound and JK1, these groups may enhance binding to hydrophobic pockets in target proteins. The position of chlorine (2- vs. 3-) affects steric interactions .
  • Methoxy vs. Hydroxy Groups : Methoxy groups (target compound, BB23170) increase lipophilicity, whereas hydroxy groups (13a, JK1) improve solubility and hydrogen-bonding capacity .
  • Electron-Withdrawing Groups : The nitro group in BI85980 may confer redox activity or alter electron density in the aromatic system .

Synthetic Efficiency: Catalyst systems like NGPU () improve reaction yields and reduce time for triazoloquinazolinones. The target compound’s synthesis could benefit from similar methodologies . Derivatives synthesized via chloroester reactions () demonstrate modularity in introducing diverse substituents .

Pharmacological Potential: RXFP4 agonists (e.g., JK1) highlight the importance of substituent positioning for receptor selectivity. The target compound’s 3,4-dimethoxyphenyl group may mimic tyrosine residues in peptide ligands . Fluorinated analogs () suggest strategies to optimize metabolic stability without sacrificing potency .

Biological Activity

The compound 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic organic compound with significant potential in medicinal chemistry. Characterized by a complex structure that includes both triazole and quinazoline moieties, this compound has garnered attention for its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C25H25ClN4O3
  • Molecular Weight : Approximately 493.9 g/mol

The presence of chlorophenyl and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and potential biological activities. The triazole and quinazoline rings are known for their roles in various biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms. For instance, structural analogs have shown IC50 values indicating potent anticancer effects against different cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anti-inflammatory Effects : Similar compounds with triazole and quinazoline structures have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety can interact with key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Disruption : The unique arrangement of functional groups allows selective interactions with receptors and signaling pathways crucial for tumor growth and immune response.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how the unique combination of substituents in this compound may enhance its biological activity while minimizing side effects. Below is a table summarizing similar compounds:

Compound NameStructureKey Activities
2-(4-Chlorophenyl)-7-hydroxyquinazolin-4(3H)-oneStructureAnticancer
3-(4-Methoxyphenyl)-5-methyltriazoleStructureAntibacterial
6-Methyl-2-(3-nitrophenyl)quinazolin-4(3H)-oneStructureAnti-inflammatory

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative of the triazoloquinazolinone was tested against various cancer cell lines (e.g., MCF-7 and HT-29) showing promising results with IC50 values in the low micromolar range.
  • Antimicrobial Evaluation : Research demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Synthesis and Future Directions

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements emphasize greener synthesis approaches using deep eutectic solvents to enhance yields while reducing environmental impact. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile of the compound in living organisms.
  • Mechanistic Studies : To further elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies : To optimize the structure for enhanced potency and reduced toxicity.

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